molecular formula C20H23N5O6S B2647135 1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide CAS No. 919761-00-5

1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide

Cat. No.: B2647135
CAS No.: 919761-00-5
M. Wt: 461.49
InChI Key: VLYRKKUTWSGSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thienopyrazole Chemistry

Thienopyrazole derivatives emerged as a significant area of heterocyclic chemistry in the late 20th century, driven by their structural similarity to biologically active purines and pyrimidines. Early synthesis routes, such as the Thorpe-Ziegler cyclization of mercaptopyrazole carbonitriles, enabled the construction of fused thiophene-pyrazole systems. The foundational work by Bindi et al. in the 2000s demonstrated the utility of thienopyrazoles as kinase inhibitors, catalyzing interest in their pharmacological potential. A pivotal advancement occurred with the development of regioselective substitution strategies, exemplified by the sodium borohydride-mediated reduction of chloropyrazolecarbonitriles to generate intermediates for S-alkylation and cyclization. These methods laid the groundwork for diversifying substitution patterns, including the introduction of sulfonamide groups and aryl moieties, as seen in the 5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazole core.

Classification and Isomeric Forms of Thienopyrazles

Thienopyrazoles are classified based on the fusion position of the thiophene and pyrazole rings, yielding distinct isomers such as [2,3-c], [3,2-c], and [3,4-c] variants. The [3,4-c] isomer, characterized by a sulfur atom at position 3 and nitrogen atoms at positions 1 and 4, exhibits unique electronic properties due to the conjugated π-system (Figure 1). Comparative studies of thiophene regioisomers in fungicidal carboxamides revealed that bioactivity depends critically on substitution patterns: 2-substituted-3-thienyl and 4-substituted-3-thienyl groups mimic phenyl group activity, whereas 3-substituted-2-thienyl analogues show reduced efficacy. This positional sensitivity underscores the importance of precise synthetic control in optimizing thieno[3,4-c]pyrazole derivatives.

Table 1: Structural and Activity Comparison of Thienopyrazole Isomers

Isomer Substitution Pattern Key Bioactivity Reference
Thieno[3,4-c] 2-(4-methoxyphenyl) Kinase inhibition
Thieno[2,3-c] 5-carboxamide Antimicrobial
Thieno[3,2-c] 3-methyl-1-phenyl Anticancer

Evolution of Thieno[3,4-c]pyrazole as a Pharmacological Scaffold

The pharmacological relevance of thieno[3,4-c]pyrazoles stems from their dual capacity for hydrogen bonding (via pyrazole nitrogens) and hydrophobic interactions (via thiophene sulfur). Early derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus. Subsequent optimization efforts focused on enhancing target specificity, leading to submicromolar inhibitors of vascular endothelial growth factor receptor-2 (KDR) in kinase-targeted libraries. The introduction of sulfone groups (e.g., 5,5-dioxo) improved metabolic stability, while carboxamide appendages, as in the title compound, facilitated interactions with protease-active sites. Hybridization with piperidine rings further augmented blood-brain barrier permeability, expanding potential central nervous system applications.

Position in Contemporary Medicinal Chemistry Research

Current research prioritizes the rational design of thieno[3,4-c]pyrazole hybrids via computational docking and quantitative structure-activity relationship (QSAR) modeling. The title compound exemplifies this trend, combining a 4-methoxyphenyl group (enhancing lipophilicity) with a piperidine-4-carboxamide tail (enabling salt bridge formation with aspartate residues). Recent advances in phosphoramidate coupling, as demonstrated in thioglycoside syntheses, offer novel routes to functionalize the C3 position with nucleophilic groups. Additionally, the scaffold's versatility is evident in its application across therapeutic areas:

  • Antiviral : Thioglycoside derivatives inhibit RNA-dependent RNA polymerases.
  • Anticancer : Aurora kinase inhibitors induce G2/M cell cycle arrest.
  • Anti-inflammatory : COX-2 binding reduces carrageenan-induced edema.

Ongoing challenges include mitigating off-target effects through selective substitution and improving synthetic yields of polysubstituted variants. The integration of high-throughput screening and fragment-based drug discovery promises to unlock new pharmacological niches for this enduring scaffold.

Properties

IUPAC Name

1-[2-[[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-31-14-4-2-13(3-5-14)25-18(15-10-32(29,30)11-16(15)23-25)22-19(27)20(28)24-8-6-12(7-9-24)17(21)26/h2-5,12H,6-11H2,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRKKUTWSGSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under specific reaction conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents.

Scientific Research Applications

1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Thieno[3,4-c]pyrazole vs. Pyridine/Pyrimidine Derivatives: The target compound's thienopyrazole core differs from pyridine-based analogues like 1-(3-chloro-5-phenylpyridin-4-yl)-piperidine-4-carboxamide (). The sulfur atom in the thienopyrazole may enhance metabolic stability compared to pyridine derivatives, which are more prone to oxidation. Pyrimidine-containing analogues, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (), exhibit anti-angiogenic activity due to their planar aromatic systems, which facilitate DNA intercalation. The thienopyrazole’s fused ring system may offer distinct electronic properties for receptor binding .

Substituent Effects on Aromatic Rings

  • 4-Methoxyphenyl vs. Halogenated/Other Aryl Groups: The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing π-π stacking interactions. In contrast, fluorophenyl substituents (e.g., 28a in ) leverage halogen bonding for improved receptor affinity .

Piperidine-4-carboxamide Derivatives

  • Pyrrolidine vs. Piperidine Moieties: The piperidine ring in the target compound offers greater conformational flexibility than the pyrrolidine in N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (). Piperidine’s six-membered ring may improve binding to flat enzymatic pockets compared to pyrrolidine’s five-membered structure . Derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () incorporate bulkier aromatic groups (e.g., naphthyl), which enhance lipophilicity but may limit blood-brain barrier penetration .

Pharmacological and Biochemical Comparisons

Anti-Angiogenic Activity

  • Piperidine-4-carboxamide derivatives in and (e.g., 10a, 12b) demonstrated significant anti-angiogenic effects via inhibition of microvessel proliferation. The target compound’s thienopyrazole core may target similar pathways (e.g., VEGF signaling) but with distinct kinetics due to its unique electronic profile .

Antiviral Potential

  • Compounds like (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () showed inhibitory activity against SARS-CoV-2. The target compound’s methoxyphenyl group could similarly interact with viral proteases, though this remains untested .

Receptor Binding and Selectivity

  • Fluorophenyl-containing analogues () exhibited high affinity for neurotensin receptors (NTS1/NTS2) in calcium mobilization assays. The target compound’s methoxyphenyl group may favor interactions with G-protein-coupled receptors (GPCRs) over ion channels .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Aryl Substituent LogP Polar Surface Area (Ų) Key Activity
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl 0.9 119 N/A (Theoretical)
N-{5,5-dioxo-2-phenyl...pyrrolidine-3-carboxamide () Thieno[3,4-c]pyrazole Phenyl N/A N/A N/A
1-(3-Chloro-5-phenylpyridin-4-yl)-piperidine-4-carboxamide () Pyridine Chlorophenyl 2.5* ~90 N/A
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Piperidine Naphthyl 4.2* ~80 SARS-CoV-2 inhibition
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () Pyrazole 4-Chlorophenyl 3.1* ~100 N/A

*Estimated values based on structural analogues.

Biological Activity

The compound 1-({[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide , also referred to by its CAS number 893939-12-3, represents a novel class of organic compounds with significant potential for various biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a thieno[3,4-c]pyrazole core with a piperidine moiety. Its molecular formula is C23H22N4O5SC_{23}H_{22}N_{4}O_{5}S with a molecular weight of 466.5 g/mol. The structural uniqueness contributes to its diverse biological activities.

Structural Overview

PropertyValue
CAS Number893939-12-3
Molecular FormulaC23H22N4O5S
Molecular Weight466.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that thieno[3,4-c]pyrazole derivatives inhibited cancer cell proliferation with IC50 values ranging from 1.13 µM to 6.28 µM compared to standard drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thieno[3,4-c]pyrazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:
In a comparative analysis of various synthesized compounds, one derivative exhibited an IC50 value of 2.14 µM against bacterial strains, showcasing its potential as an effective antimicrobial agent .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been reported to act as an inhibitor of acetylcholinesterase (AChE) and urease enzymes.

Research Findings:
The synthesized derivatives demonstrated strong AChE inhibition with IC50 values significantly lower than those of established inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthesis Methods

The synthesis of This compound typically involves multiple steps:

  • Formation of Thieno[3,4-c]pyrazole Core: This step involves cyclization reactions starting from thienyl hydrazine derivatives.
  • Introduction of Functional Groups: The methoxyphenyl group is introduced through nucleophilic substitution reactions.
  • Final Coupling: The final product is obtained by coupling the intermediates under optimized reaction conditions.

Synthetic Route Overview

StepDescription
Step 1: CyclizationCyclization of thienyl hydrazine derivative
Step 2: SubstitutionNucleophilic substitution with methoxyphenyl halide
Step 3: CouplingFinal coupling with carbamoyl and carbonyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.